3-Amino-3'-fluoro-[1,1'-biphenyl]-4-carbonitrile
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Overview
Description
3-Amino-3’-fluoro-[1,1’-biphenyl]-4-carbonitrile is a biphenyl derivative characterized by the presence of an amino group at the 3-position, a fluoro group at the 3’-position, and a carbonitrile group at the 4-position. Biphenyl derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3’-fluoro-[1,1’-biphenyl]-4-carbonitrile typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include a palladium catalyst, a base, and an appropriate solvent such as dioxane .
Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling process. The choice of reagents, catalysts, and solvents is optimized for cost-effectiveness and efficiency. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3’-fluoro-[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted biphenyl derivatives
Scientific Research Applications
3-Amino-3’-fluoro-[1,1’-biphenyl]-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to biologically active biphenyl derivatives.
Mechanism of Action
The mechanism of action of 3-Amino-3’-fluoro-[1,1’-biphenyl]-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino, fluoro, and carbonitrile groups can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
3-Amino-3’-fluoro-[1,1’-biphenyl]-4-ol: A similar compound with a hydroxyl group instead of a carbonitrile group.
3-Amino-3’-fluoro-[1,1’-biphenyl]-2-carbonitrile: A positional isomer with the carbonitrile group at the 2-position
Uniqueness: 3-Amino-3’-fluoro-[1,1’-biphenyl]-4-carbonitrile is unique due to the specific arrangement of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C13H9FN2 |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
2-amino-4-(3-fluorophenyl)benzonitrile |
InChI |
InChI=1S/C13H9FN2/c14-12-3-1-2-9(6-12)10-4-5-11(8-15)13(16)7-10/h1-7H,16H2 |
InChI Key |
KXMMCLROQOQEND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C#N)N |
Origin of Product |
United States |
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